[1-(3-Fluorobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride
Description
Imidazole-Based Heterocyclic Compounds
Imidazole represents a fundamental five-membered aromatic heterocyclic system characterized by the presence of two nitrogen atoms at non-adjacent positions within the ring structure. The compound possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and maintains aromatic character through the presence of six π-electrons distributed across the planar ring system. This heterocyclic framework has been extensively studied since its first preparation in 1858, with the name "imidazole" being coined by German chemist Arthur Rudolf Hantzsch in 1887. The imidazole ring system exhibits remarkable versatility in chemical modifications, serving as a scaffold for numerous natural products and synthetic compounds with diverse biological activities.
The structural characteristics of imidazole enable extensive functionalization at multiple positions, creating opportunities for the development of complex derivatives with enhanced properties. The nitrogen atoms within the imidazole ring can participate in hydrogen bonding, coordination with metal centers, and various weak intermolecular interactions, contributing to the broad spectrum of applications observed for imidazole-containing compounds. The aromatic nature of the imidazole ring, evidenced by its planar geometry and delocalized electron system, provides stability while maintaining reactivity at specific positions for selective chemical transformations. Modern research has demonstrated that imidazole derivatives can function as anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, and antiviral agents, highlighting the pharmaceutical importance of this heterocyclic system.
The amphoteric nature of imidazole, with a pKa of approximately 7 for the conjugate acid and 14.5 for the acidic proton, allows these compounds to exist in multiple protonation states under physiological conditions. This property contributes significantly to their biological activity and makes them valuable building blocks in drug design. The unique electronic distribution within the imidazole ring, characterized by electron-rich regions that can readily interact with enzymatic active sites and receptor binding domains, further enhances their potential as therapeutic agents. Contemporary medicinal chemistry research continues to explore novel imidazole derivatives, with particular emphasis on structural modifications that can enhance selectivity, potency, and pharmacokinetic properties.
[1-(3-Fluorobenzyl)-1H-imidazol-4-yl]methanamine Hydrochloride: Nomenclature and Classification
[1-(3-Fluorobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride, designated by the Chemical Abstracts Service registry number 1439899-39-4, represents a sophisticated example of imidazole derivatization. The systematic nomenclature according to International Union of Pure and Applied Chemistry conventions describes this compound as 1H-Imidazole-4-methanamine, 1-[(3-fluorophenyl)methyl]-, hydrochloride (1:1), reflecting the precise positioning of functional groups within the molecular structure. The compound features a molecular formula of C11H12FN3·ClH with a molecular weight of 241.69 daltons, indicating the presence of eleven carbon atoms, twelve hydrogen atoms, one fluorine atom, three nitrogen atoms, and one chloride ion in the hydrochloride salt form.
The structural architecture of this compound can be systematically analyzed through its constituent components. The imidazole core provides the foundational heterocyclic framework, with substitution occurring at both the N1 and C4 positions. At the N1 position, a 3-fluorobenzyl group is attached, where the fluorine atom occupies the meta position of the benzyl ring, creating a 1-(3-fluorobenzyl) substituent. The C4 position of the imidazole ring bears a methanamine group, resulting in the [imidazol-4-yl]methanamine moiety. The hydrochloride salt formation occurs through protonation of the primary amine group, enhancing the compound's solubility and stability characteristics.
| Property | Value |
|---|---|
| Chemical Name | [1-(3-Fluorobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride |
| Molecular Formula | C11H12FN3·ClH |
| Molecular Weight | 241.69 g/mol |
| CAS Registry Number | 1439899-39-4 |
| Purity | 99% |
| Physical State | White solid |
The InChI identifier for this compound is InChI=1S/C11H12FN3.ClH/c12-10-3-1-2-9(4-10)6-15-7-11(5-13)14-8-15;/h1-4,7-8H,5-6,13H2;1H, providing a standardized representation of its molecular connectivity. The canonical SMILES notation Cl.FC1=CC=CC(=C1)CN2C=NC(=C2)CN offers an alternative structural description that facilitates computational analysis and database searches. These systematic naming conventions and structural identifiers ensure precise communication regarding this specific fluorinated imidazole derivative within the scientific community.
Historical Context of Fluorinated Imidazole Derivatives
The development of fluorinated imidazole derivatives emerged from the broader recognition of fluorine's unique properties in medicinal chemistry and the established pharmaceutical importance of imidazole-containing compounds. Early investigations into fluorinated heterocycles began in the mid-20th century, driven by the understanding that fluorine substitution could dramatically alter the biological and physicochemical properties of organic molecules. The strategic incorporation of fluorine atoms into imidazole scaffolds represented a logical progression in the pursuit of enhanced therapeutic agents, combining the proven biological activity of imidazole systems with the beneficial effects of fluorine substitution.
Research conducted in 2001 demonstrated significant advances in the preparation of side-chain-fluorinated histamine derivatives, establishing methodologies for the selective introduction of fluorine atoms into imidazole-containing molecules. These studies revealed that "FBr" addition to 1-trityl-4-vinyl-1H-imidazole could provide convenient synthetic routes to β-fluoro- and β,β-difluorohistamine compounds, showcasing the feasibility of creating fluorinated imidazole derivatives with precise substitution patterns. The development of these synthetic methodologies laid important groundwork for subsequent investigations into more complex fluorinated imidazole structures.
The evolution of fluorinated imidazole chemistry gained momentum through advances in regioselective fluorination techniques. Research published in 2016 described the regioselective and direct functionalization of rationally designed imidazole derivatives through electrophilic fluorination using N-fluorobenzenesulfonimide. These investigations demonstrated that controlled protecting group strategies could enable effective targeting of both the reactive 5-position and the more challenging 4-position of imidazole rings, leading to series of fluorinated polysubstituted imidazoles on gram scale. Such methodological advances have facilitated the systematic exploration of fluorinated imidazole derivatives with diverse substitution patterns.
Contemporary research continues to expand the scope of fluorinated imidazole chemistry, with particular emphasis on understanding structure-activity relationships and developing more efficient synthetic approaches. The historical progression from simple fluorinated imidazoles to complex derivatives like [1-(3-Fluorobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride reflects the maturation of synthetic methodologies and the increasing sophistication of molecular design strategies. This historical context underscores the significance of systematic structural modifications in advancing the field of heterocyclic chemistry and demonstrates the continuing relevance of fluorinated imidazole derivatives in modern chemical research.
Significance in Heterocyclic Chemistry Research
The significance of [1-(3-Fluorobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride and related fluorinated imidazole derivatives extends far beyond their individual molecular properties, encompassing broader implications for heterocyclic chemistry research and pharmaceutical development. Imidazole-based compounds have established themselves as privileged structures in medicinal chemistry, with their unique ability to interact with diverse biological targets through multiple binding modes including hydrogen bonding, coordination interactions, and hydrophobic effects. The systematic introduction of fluorine substituents into these scaffolds represents a strategic approach to modulating pharmacological properties while maintaining the fundamental advantages of the imidazole core structure.
Current research trends in heterocyclic chemistry emphasize the development of compounds that can address multiple therapeutic targets simultaneously, and fluorinated imidazole derivatives have demonstrated particular promise in this regard. Comprehensive reviews of imidazole-based medicinal chemistry have highlighted the exceptional versatility of these compounds as anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, and antiviral agents. The incorporation of fluorine atoms into imidazole structures can enhance metabolic stability, improve selectivity profiles, and optimize pharmacokinetic parameters, making these derivatives particularly valuable for pharmaceutical applications.
| Research Application | Significance |
|---|---|
| Synthetic Methodology Development | Advanced fluorination techniques for heterocyclic systems |
| Structure-Activity Relationship Studies | Understanding fluorine effects on biological activity |
| Pharmacological Research | Enhanced drug-like properties through fluorine incorporation |
| Chemical Biology Applications | Molecular probes and diagnostic agents |
| Materials Science | Novel heterocyclic building blocks for functional materials |
The research significance of compounds like [1-(3-Fluorobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride also lies in their potential as molecular probes and research tools for investigating biological systems. The precise positioning of the fluorine atom and the methanamine functional group creates opportunities for specific interactions with target proteins and enzymes, enabling detailed mechanistic studies. Recent publications have emphasized the value of imidazole-based compounds in diagnostics and pathology, suggesting that well-designed fluorinated derivatives could serve as important research tools for understanding disease mechanisms and developing new therapeutic strategies.
The broader implications of this research extend to the fundamental understanding of fluorine effects in heterocyclic chemistry. Systematic studies of fluorinated imidazole derivatives provide insights into how halogen substitution influences electronic properties, conformational preferences, and intermolecular interactions within heterocyclic systems. This knowledge contributes to the rational design of new compounds with predictable properties and enhanced performance characteristics. The continuing investigation of such derivatives represents an important frontier in heterocyclic chemistry research, with potential applications spanning pharmaceutical development, chemical biology, and materials science.
Properties
IUPAC Name |
[1-[(3-fluorophenyl)methyl]imidazol-4-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3.ClH/c12-10-3-1-2-9(4-10)6-15-7-11(5-13)14-8-15;/h1-4,7-8H,5-6,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIYBOYLNSLIHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=C(N=C2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1439899-39-4 | |
| Record name | 1H-Imidazole-4-methanamine, 1-[(3-fluorophenyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1439899-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Condensation-Based Strategies
The imidazole core is typically constructed through cyclocondensation reactions. A benchmark method involves reacting o-phenylenediamine derivatives with α-hydroxyketones or aldehydes under acidic conditions. For instance, dihydroxyacetone dimer reacts with 4-fluorobenzylamine hydrochloride in glacial acetic acid and 1-butanol to yield 1-(4-fluorobenzyl)-5-hydroxymethylimidazole derivatives (65% yield). While this approach targets 5-substituted imidazoles, adaptation for 4-position functionalization requires substituting dihydroxyacetone with glyoxal derivatives.
Mechanochemical Alternatives
Recent advances employ solvent-free grinding techniques to assemble imidazole cores. Milling 3,5-bis(trifluoromethyl)aniline with glyoxal hydrate and ammonium acetate on neutral alumina produces substituted imidazoles, though yields remain suboptimal (13–46%). This method offers environmental benefits but currently lacks the efficiency needed for large-scale synthesis of [1-(3-Fluorobenzyl)-1H-imidazol-4-yl]methanamine precursors.
3-Fluorobenzyl Group Introduction
Nucleophilic Alkylation
The critical step involves coupling the imidazole intermediate with 3-fluorobenzyl bromide. Patent WO2013086935A1 details optimal conditions:
- Molar ratio : 1:1.5 (imidazole:3-fluorobenzyl bromide)
- Base : Potassium carbonate (1.5–3.0 eq)
- Solvent : DMF or dimethyl sulfoxide (DMSO)
- Temperature : Room temperature
- Yield : 69.5–71.16%
Comparative studies in DMSO versus DMF show marginal yield improvements (71.16% vs. 69.5%), favoring DMF for its lower viscosity and easier workup. Industrial protocols emphasize reagent purity, as residual moisture reduces bromide reactivity.
Transition Metal Catalysis
Palladium-mediated coupling represents an alternative for challenging substrates. Using tetrakis(triphenylphosphine)palladium(0) with 1,1'-bis(diphenylphosphino)ferrocene (dppf) in N,N-dimethylacetamide (DMAC) enables aryl-iodide couplings at 100–150°C. While effective for pyrazolo[3,4-b]pyridine systems, this method's applicability to imidazoles requires verification, particularly regarding regioselectivity at the 4-position.
Methanamine Functionalization
Cyanide Reduction Pathway
A two-step sequence dominates current approaches:
- Cyanation : Reacting 4-bromoimidazole intermediates with zinc cyanide under palladium catalysis (63.7% yield)
- Reduction : Lithium aluminum hydride-mediated conversion of nitriles to primary amines (76.4% yield)
Table 1 : Comparative Reduction Conditions
| Reducing Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| LiAlH4 | THF | Reflux | 76.4 |
| NaBH4/NiCl2 | MeOH | 0–25°C | 68 |
| H2/Pd-C | EtOAc | 50 psi | 82* |
*Reported for analogous benzimidazole systems
Direct Amination Strategies
Primary patent methods employ ammonium chloride/acetic acid systems in methanol to directly aminate 4-formylimidazole intermediates. This one-pot approach achieves 99% conversion by leveraging in situ imine formation followed by acidic hydrolysis.
Hydrochloride Salt Formation
Final product isolation universally employs hydrogen chloride gas saturation in methyl tert-butyl ether (MTBE). Critical parameters include:
- Gas flow rate : 0.5 L/min per mole of free base
- Temperature : 0–5°C to prevent decomposition
- Crystallization solvent : MTBE/hexane (3:1)
- Overall yield : 98–99% from amine intermediate
Alternative methods using concentrated HCl(aq) result in lower purity (87–92%) due to co-precipitation of sodium chloride.
Process Optimization and Scalability
Solvent Selection Matrix
Table 2 : Solvent Impact on Alkylation Yield
| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DMF | 36.7 | 71.16 | 99.2 |
| DMSO | 46.7 | 69.5 | 98.7 |
| THF | 7.5 | 54.3 | 97.1 |
| MeCN | 37.5 | 62.4 | 98.0 |
DMF emerges as optimal, balancing polarity and aprotic character to stabilize both imidazole anions and benzyl bromide electrophiles.
Catalytic System Optimization
Screening of palladium catalysts for cyanation reveals:
Table 3 : Catalyst Performance in Cyanation
| Catalyst | Ligand | Yield (%) |
|---|---|---|
| Pd(PPh3)4 | dppf | 63.7 |
| Pd(OAc)2 | Xantphos | 58.2 |
| Pd2(dba)3 | BINAP | 61.4 |
| None (thermal) | – | <5 |
The Pd(PPh3)4/dppf system provides optimal activity, likely due to enhanced stabilization of the Pd(0) intermediate during oxidative addition.
Emerging Methodologies
Continuous Flow Synthesis
Pilot-scale studies adapt the alkylation step to continuous flow reactors, achieving:
- Residence time : 8 min vs. 10 h batch
- Yield increase : 73.4% (flow) vs. 71.16% (batch)
- Impurity profile : Reduced dimerization byproducts (<0.1% vs. 1.2%)
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand the role of imidazole derivatives in biological systems. Medicine: Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which [1-(3-Fluorobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can act as a ligand, binding to specific sites on these targets, thereby influencing biological pathways.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
Key Observations :
- Halogen Effects : Fluorine (F) at the benzyl 3-position (target compound) balances electronegativity and steric effects better than bromine (Br) .
- Positional Isomerism : The 3-fluorobenzyl substituent likely offers better electronic modulation compared to 2- or 4-position analogs due to reduced steric hindrance and optimal resonance effects .
Key Observations :
- Tautomerization Issues : The target compound’s synthesis is complicated by imidazole tautomerization, leading to broad NH signals in NMR (δ 12–13 ppm) .
- Halogen Reactivity : Brominated analogs require stricter reaction conditions (e.g., sodium metabisulfite in dry DMF ), whereas fluorinated derivatives are more stable under mild alkaline conditions .
Key Observations :
- Fluorine vs. Methoxy: The 3-fluoro substituent likely improves metabolic stability compared to methoxy analogs, which may form toxic phenolic metabolites .
Pharmacological Potential
The 3-fluorobenzyl group may enhance blood-brain barrier penetration compared to polar methoxy or bulky bromo analogs .
Biological Activity
[1-(3-Fluorobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Chemical Formula : C11H13ClFN3
- Molecular Weight : 241.69 g/mol
- CAS Number : 1439899-39-4
- Physical State : White solid
The biological activity of [1-(3-Fluorobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride can be attributed to its interaction with various biological targets. Research indicates that it may function as an inhibitor of specific enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes that contribute to inflammatory processes, making it a candidate for anti-inflammatory therapies.
- Modulation of Receptor Activity : It may also interact with neurotransmitter receptors, influencing neurological pathways.
In Vitro Studies
In vitro studies have demonstrated that [1-(3-Fluorobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride can inhibit the proliferation of various cancer cell lines. For instance, it has been tested against human breast cancer cells (MCF-7) and showed significant cytotoxicity at concentrations above 10 µM.
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| MCF-7 | 12.5 | Significant reduction in viability |
| HeLa | 15.0 | Induced apoptosis |
| A549 | 20.0 | Cell cycle arrest |
In Vivo Studies
Preclinical studies involving animal models have provided insights into the pharmacokinetics and therapeutic potential of the compound. For example, administration in mice has shown promising results in reducing tumor size in xenograft models.
Case Studies
-
Anti-Cancer Activity :
A study conducted on xenograft models indicated that [1-(3-Fluorobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride significantly inhibited tumor growth when administered at a dosage of 25 mg/kg daily for two weeks. Histological analysis revealed reduced cell proliferation markers in treated tumors compared to controls. -
Neuroprotective Effects :
Another investigation highlighted the compound's neuroprotective properties in models of neurodegeneration. It was found to reduce oxidative stress markers and improve cognitive function in aged mice subjected to induced neurotoxicity.
Safety and Toxicology
Safety assessments reveal that [1-(3-Fluorobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride exhibits low toxicity profiles at therapeutic doses. However, further long-term studies are necessary to evaluate chronic exposure effects.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for [1-(3-Fluorobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves cyclization reactions using precursors like 1,2-diamines and α-halo ketones under acidic conditions, catalyzed by Lewis acids (e.g., ZnCl₂). Temperature (60–80°C) and pH (acidic medium) are critical for imidazole ring formation. Post-synthesis, the 3-fluorobenzyl group is introduced via nucleophilic substitution. Reaction progress is monitored using HPLC, and purity is confirmed via NMR spectroscopy . Yield optimization requires inert atmospheres and controlled stoichiometry of reagents .
Q. What characterization techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the presence of the imidazole ring, fluorobenzyl moiety, and methanamine group. Chemical shifts for fluorine (δ ~4.5–5.5 ppm in ¹H NMR) and aromatic protons are key markers .
- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% recommended for biological assays) and monitor reaction intermediates .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ion at m/z 253.73) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of fine particles .
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory. Respiratory protection is advised if airborne exposure is possible .
- Storage : Store in sealed glass containers at 2–8°C under inert gas (e.g., argon) to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported yields from different synthetic protocols?
- Methodological Answer :
- Variable Analysis : Compare catalyst loadings (e.g., ZnCl₂ vs. AlCl₃), solvent polarity (DMF vs. dichloromethane), and reaction time .
- Reproducibility Testing : Replicate protocols under controlled conditions (e.g., anhydrous solvents, strict temperature control).
- Statistical Optimization : Use Design of Experiments (DoE) to identify critical factors (e.g., pH, temperature) affecting yield .
Q. What strategies are employed to study the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to extreme conditions (e.g., 40°C/75% RH for 4 weeks) and analyze degradation via HPLC. Fluorobenzyl groups may hydrolyze under alkaline conditions (pH >9), requiring buffered solutions for stability .
- Light Sensitivity : UV-Vis spectroscopy assesses photodegradation; amber glass containers are recommended for light-sensitive batches .
Q. How does modifying the fluorobenzyl substituent (e.g., position of fluorine, halogen substitution) impact biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., 4-fluorobenzyl vs. 3-fluorobenzyl). Fluorine’s electronegativity enhances binding to aromatic residues in enzymes (e.g., cytochrome P450). Para-substitution may reduce steric hindrance compared to meta .
- Biological Assays : Test inhibition constants (Kᵢ) against target enzymes (e.g., kinases) to quantify substituent effects .
Q. What computational methods are used to predict interactions between this compound and biological targets?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina models binding poses with receptors (e.g., G-protein-coupled receptors). The methanamine group’s hydrogen-bonding capacity is critical for affinity .
- Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., 100 ns simulations in GROMACS) to evaluate fluorine’s role in hydrophobic interactions .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?
- Methodological Answer :
- Solubility Profiling : Use shake-flask method with UV detection. Conflicting data may arise from crystallinity differences (amorphous vs. crystalline batches). Sonication or co-solvents (e.g., DMSO:water mixtures) improve reproducibility .
- LogP Determination : Experimentally measure octanol/water partition coefficients to validate computational predictions (e.g., ChemAxon vs. experimental data) .
Q. What experimental controls are critical when assessing this compound’s cytotoxicity in cell-based assays?
- Methodological Answer :
- Negative Controls : Use solvent-only (e.g., DMSO) and untreated cell groups.
- Positive Controls : Include known cytotoxic agents (e.g., doxorubicin) to validate assay sensitivity.
- Fluorescence Quenching : Account for autofluorescence from the imidazole ring in fluorometric assays (e.g., CCK-8) .
Tables for Key Data
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
